2-(cyclopropylamino)-7-[4-(dimethylamino)phenyl]-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
2-(Cyclopropylamino)-7-[4-(dimethylamino)phenyl]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a quinazolinone core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(cyclopropylamino)-7-[4-(dimethylamino)phenyl]-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with isocyanates or carbamates under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether (MOMCl) can be used under acidic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(cyclopropylamino)-7-[4-(dimethylamino)phenyl]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Quinazolinone derivatives: These compounds share the quinazolinone core and exhibit similar biological activities.
Cyclopropylamine derivatives: Compounds with the cyclopropylamine moiety often show similar reactivity and applications.
Dimethylaminophenyl derivatives: These compounds have the dimethylaminophenyl group, contributing to their electronic properties.
Uniqueness: 2-(Cyclopropylamino)-7-[4-(dimethylamino)phenyl]-7,8-dihydroquinazolin-5(6H)-one is unique due to the combination of its structural features, which confer specific reactivity and biological activity. The presence of both the cyclopropylamine and dimethylaminophenyl groups enhances its potential for diverse applications in medicinal chemistry and material science .
Properties
IUPAC Name |
2-(cyclopropylamino)-7-[4-(dimethylamino)phenyl]-7,8-dihydro-6H-quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-23(2)15-7-3-12(4-8-15)13-9-17-16(18(24)10-13)11-20-19(22-17)21-14-5-6-14/h3-4,7-8,11,13-14H,5-6,9-10H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHMTJYSCYDERB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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